tert-butyl 3-[8-(furan-3-carbonyl)-6,7-dihydro-5H-1,8-naphthyridin-2-yl]pyrrolidine-1-carboxylate
Description
tert-Butyl 3-[8-(furan-3-carbonyl)-6,7-dihydro-5H-1,8-naphthyridin-2-yl]pyrrolidine-1-carboxylate is a complex organic compound that features a combination of several functional groups, including a furan ring, a naphthyridine moiety, and a pyrrolidine ring
Properties
IUPAC Name |
tert-butyl 3-[8-(furan-3-carbonyl)-6,7-dihydro-5H-1,8-naphthyridin-2-yl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-22(2,3)29-21(27)24-11-8-16(13-24)18-7-6-15-5-4-10-25(19(15)23-18)20(26)17-9-12-28-14-17/h6-7,9,12,14,16H,4-5,8,10-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESMHDHJJOJTLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=NC3=C(CCCN3C(=O)C4=COC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[8-(furan-3-carbonyl)-6,7-dihydro-5H-1,8-naphthyridin-2-yl]pyrrolidine-1-carboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the naphthyridine core, followed by the introduction of the furan ring and the pyrrolidine moiety. Key steps may include:
Formation of the Naphthyridine Core: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Attachment of the Furan Ring: This step may involve the use of furan-3-carboxylic acid or its derivatives, which are coupled to the naphthyridine core using coupling reagents like EDCI or DCC.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through nucleophilic substitution reactions, often using tert-butyl pyrrolidine-1-carboxylate as a starting material.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-[8-(furan-3-carbonyl)-6,7-dihydro-5H-1,8-naphthyridin-2-yl]pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The naphthyridine core can be reduced under hydrogenation conditions to form dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and naphthyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or KMnO4 can be used.
Reduction: Catalysts such as Pd/C or PtO2 in the presence of hydrogen gas.
Substitution: Reagents like halogenating agents (e.g., NBS) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the naphthyridine core may yield dihydro derivatives.
Scientific Research Applications
tert-Butyl 3-[8-(furan-3-carbonyl)-6,7-dihydro-5H-1,8-naphthyridin-2-yl]pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-[8-(furan-3-carbonyl)-6,7-dihydro-5H-1,8-naphthyridin-2-yl]pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and naphthyridine rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-((benzyloxy)carbonyl)pyrrolidine-1-carboxylate: Similar in structure but lacks the naphthyridine and furan rings.
tert-Butyl 3-(furan-3-carbonyl)pyrrolidine-1-carboxylate: Similar but lacks the naphthyridine moiety.
Uniqueness
The uniqueness of tert-butyl 3-[8-(furan-3-carbonyl)-6,7-dihydro-5H-1,8-naphthyridin-2-yl]pyrrolidine-1-carboxylate lies in its combination of multiple functional groups, which allows for diverse chemical reactivity and potential applications in various fields. The presence of the naphthyridine ring, in particular, distinguishes it from other similar compounds and contributes to its unique properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
